molecular formula C21H20BrNO5 B11986205 Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11986205
M. Wt: 446.3 g/mol
InChI Key: JDSMMEMDXSEYKQ-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a dihydropyridine ring with dimethyl and dicarboxylate groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The specific synthetic route for this compound may involve:

    Condensation: The reaction of the brominated furan derivative with dimethyl acetoacetate and ammonium acetate under reflux conditions to form the dihydropyridine ring.

    Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester.

Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and reduction in blood pressure. The molecular targets include L-type calcium channels, which are critical in the regulation of cardiac and smooth muscle contraction .

Comparison with Similar Compounds

Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension and angina.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties .

Properties

Molecular Formula

C21H20BrNO5

Molecular Weight

446.3 g/mol

IUPAC Name

dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-5-7-14(22)8-6-13/h5-10,19,23H,1-4H3

InChI Key

JDSMMEMDXSEYKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)OC

Origin of Product

United States

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